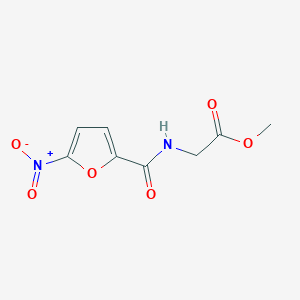![molecular formula C16H23N3O5S B5186898 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane](/img/structure/B5186898.png)
1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase inhibitors. It has been extensively studied for its potential as an anti-cancer agent, as it has been found to induce cell cycle arrest and apoptosis in cancer cells.
Scientific Research Applications
1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane has been extensively studied for its potential as an anti-cancer agent. It has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC activity, 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane promotes the acetylation of histones, leading to changes in gene expression that can induce cell death in cancer cells.
Mechanism of Action
1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane exerts its anti-cancer effects by inhibiting the activity of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC activity, 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane promotes the acetylation of histones, leading to changes in gene expression that can induce cell death in cancer cells. 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane has also been found to inhibit the activity of other enzymes, such as DNA methyltransferases, which are involved in the regulation of gene expression.
Biochemical and physiological effects:
1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane has been found to induce cell cycle arrest and apoptosis in cancer cells by promoting the acetylation of histones. It has also been found to inhibit the activity of other enzymes, such as DNA methyltransferases, which are involved in the regulation of gene expression. 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane has been shown to have anti-cancer effects in a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane in lab experiments is that it has been extensively studied for its potential as an anti-cancer agent, and its mechanism of action is well understood. However, one limitation of using 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane in lab experiments is that it may have off-target effects, as it has been found to inhibit the activity of other enzymes besides HDACs.
Future Directions
There are several future directions for the study of 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane. One direction is to investigate its potential as a combination therapy with other anti-cancer agents, as it has been found to enhance the anti-cancer effects of other drugs in preclinical studies. Another direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative diseases and inflammatory disorders, as HDAC inhibitors have been found to have anti-inflammatory and neuroprotective effects in preclinical studies. Additionally, further research is needed to better understand the off-target effects of 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane and to develop more selective HDAC inhibitors with fewer off-target effects.
Synthesis Methods
The synthesis of 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane involves a series of chemical reactions, starting with the reaction of 4-nitrobenzoyl chloride with 2-(4-morpholinyl)ethanol to form the intermediate 2-(4-morpholinyl)-4-nitrobenzyl alcohol. This intermediate is then treated with thionyl chloride and triethylamine to form the corresponding acid chloride, which is subsequently reacted with 1-azepanamine to yield 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane.
properties
IUPAC Name |
4-[2-(azepan-1-yl)-5-nitrophenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c20-19(21)14-5-6-15(17-7-3-1-2-4-8-17)16(13-14)25(22,23)18-9-11-24-12-10-18/h5-6,13H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBMZXHKIAXBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Morpholin-4-ylsulfonyl)-4-nitrophenyl]azepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(2R,3R)-3-[(2-methoxybenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5186827.png)
![8-{[(4-methoxyphenyl)amino]methylene}-4-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile](/img/structure/B5186831.png)
![1-(2,5-dimethoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186843.png)
![ethyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5186845.png)


![4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide](/img/structure/B5186856.png)

![3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5186873.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5186875.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5186899.png)
![2-{4-chloro-2-[(4-methyl-1-piperazinyl)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B5186907.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5186919.png)